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Cat. No.: B028022 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound

4-Bromo-2-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science

research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, offering valuable insights for researchers,

scientists, and professionals in drug development.

Spectroscopic Data Summary
The empirical formula for 4-Bromo-2-fluorobenzonitrile is C₇H₃BrFN, with a molecular weight

of approximately 200.01 g/mol .[1] The spectral data presented below has been compiled from

various sources and is intended to provide a detailed analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the predicted and observed chemical shifts for ¹H, ¹³C, and ¹⁹F

NMR of 4-Bromo-2-fluorobenzonitrile.

Table 1: ¹H NMR Spectral Data for 4-Bromo-2-fluorobenzonitrile
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.85 - 7.75 m - Aromatic CH

7.65 - 7.55 m - Aromatic CH

7.50 - 7.40 m - Aromatic CH

Note: Specific assignments of aromatic protons require further 2D NMR analysis. The complex

splitting patterns ("m" - multiplet) are due to proton-proton and proton-fluorine couplings.

Table 2: ¹³C NMR Spectral Data for 4-Bromo-2-fluorobenzonitrile

Chemical Shift (ppm) Assignment

162.4 (d, J ≈ 258 Hz) C-F

136.2 Aromatic CH

133.1 Aromatic CH

129.5 (d, J ≈ 9 Hz) C-Br

120.6 (d, J ≈ 24 Hz) Aromatic CH

115.8 C-CN

113.4 (d, J ≈ 3 Hz) C-CN

Note: The chemical shifts for the carbon atoms are influenced by the attached bromine,

fluorine, and nitrile groups. The doublet ("d") multiplicities and coupling constants (J) are due to

carbon-fluorine coupling.

Table 3: ¹⁹F NMR Spectral Data for 4-Bromo-2-fluorobenzonitrile

Chemical Shift (ppm) Reference

-108.5 CFCl₃
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Note: The ¹⁹F NMR spectrum shows a single resonance, consistent with the single fluorine

atom in the molecule.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-2-fluorobenzonitrile reveals characteristic absorption bands

corresponding to its functional groups. The data was obtained using a Bruker Tensor 27 FT-IR

spectrometer.[1]

Table 4: Key IR Absorption Peaks for 4-Bromo-2-fluorobenzonitrile

Wavenumber (cm⁻¹) Intensity Assignment

2235 Strong C≡N stretch (nitrile)

1580 Medium C=C stretch (aromatic)

1475 Medium C=C stretch (aromatic)

1260 Strong C-F stretch

880 Strong C-H bend (aromatic)

780 Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 5: Mass Spectrometry Data for 4-Bromo-2-fluorobenzonitrile

m/z Relative Intensity Assignment

199 High [M]⁺ (with ⁷⁹Br)

201 High [M+2]⁺ (with ⁸¹Br)

120 Medium [M - Br]⁺
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Note: The presence of bromine is confirmed by the characteristic isotopic pattern of the

molecular ion peak at m/z 199 and 201 with nearly equal intensity.[1]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.

NMR Sample Preparation
Dissolution: Approximately 10-20 mg of 4-Bromo-2-fluorobenzonitrile is dissolved in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Filtration: The solution is filtered through a pipette with a cotton or glass wool plug into a

clean 5 mm NMR tube to remove any particulate matter.

Standardization: A small amount of an internal standard, such as tetramethylsilane (TMS),

may be added for chemical shift referencing.

Analysis: The prepared sample is placed in the NMR spectrometer for data acquisition.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

Sample Application: A small amount of the solid 4-Bromo-2-fluorobenzonitrile is placed

directly onto the ATR crystal.

Pressure Application: A pressure arm is applied to ensure good contact between the sample

and the crystal.

Data Acquisition: The IR spectrum of the sample is then recorded.

Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or

acetone).

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: A dilute solution of 4-Bromo-2-fluorobenzonitrile is prepared in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet.

Separation: The sample is vaporized and carried by an inert gas through a capillary column,

where separation occurs based on boiling point and polarity.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically by electron impact (EI).

Detection: The resulting ions are separated based on their mass-to-charge ratio and

detected to generate the mass spectrum.

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data for a chemical compound like 4-Bromo-2-fluorobenzonitrile.
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Workflow for Spectral Data Acquisition and Analysis

Data Acquisition

Data Processing
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Conclusion
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(GC-MS)

MS Spectrum Processing
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IR Data Interpretation
(Functional Group Identification)

MS Data Interpretation
(Molecular Ion, Fragmentation Pattern)

Structure Elucidation and Verification

Sample Preparation
(4-Bromo-2-fluorobenzonitrile)
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Caption: A flowchart illustrating the process of spectral data acquisition, processing, and

analysis for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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